
N-(1-adamantylacetyl)phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantylacetyl)phenylalanine, also known as adapalene, is a synthetic retinoid-like compound that is used for the treatment of acne. It was first approved by the US Food and Drug Administration (FDA) in 1996 for the treatment of acne vulgaris. Adapalene is a third-generation retinoid and is structurally similar to vitamin A. It is a topical medication and is available in the form of a gel, cream, or lotion.
Wirkmechanismus
Adapalene binds to specific retinoic acid receptors in the skin, which leads to the normalization of the differentiation of follicular epithelial cells. This reduces the formation of microcomedones and prevents the development of acne lesions.
Biochemical and Physiological Effects:
Adapalene has been shown to have anti-inflammatory effects on the skin. It also increases the turnover of skin cells, which leads to a reduction in the formation of comedones. Adapalene has also been shown to increase collagen synthesis, which may have anti-aging effects on the skin.
Vorteile Und Einschränkungen Für Laborexperimente
Adapalene has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its efficacy in the treatment of acne. It is also readily available and relatively inexpensive. However, N-(1-adamantylacetyl)phenylalanine has some limitations for lab experiments. It is a topical medication and may not be suitable for certain types of experiments. It is also important to note that N-(1-adamantylacetyl)phenylalanine is a synthetic compound and may not accurately reflect the effects of natural compounds.
Zukünftige Richtungen
There are several future directions for research on N-(1-adamantylacetyl)phenylalanine. One area of interest is the use of N-(1-adamantylacetyl)phenylalanine for the treatment of other skin conditions, such as psoriasis and photoaging. Another area of interest is the development of new formulations of N-(1-adamantylacetyl)phenylalanine that may improve its efficacy and reduce its side effects. Additionally, there is interest in understanding the molecular mechanisms underlying the effects of N-(1-adamantylacetyl)phenylalanine on the skin.
Synthesemethoden
The synthesis of N-(1-adamantylacetyl)phenylalanine involves the reaction of 1-adamantylmagnesium bromide with N-(2-bromoacetyl)phenylalanine methyl ester. The resulting product is then subjected to a series of reactions, including deprotection and cyclization, to yield N-(1-adamantylacetyl)phenylalanine.
Wissenschaftliche Forschungsanwendungen
Adapalene has been extensively studied for its efficacy in the treatment of acne. It has been shown to be effective in reducing the number of acne lesions and improving the overall appearance of the skin. Adapalene works by normalizing the differentiation of follicular epithelial cells, which reduces the formation of microcomedones, the precursor to acne lesions.
Eigenschaften
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c23-19(22-18(20(24)25)9-14-4-2-1-3-5-14)13-21-10-15-6-16(11-21)8-17(7-15)12-21/h1-5,15-18H,6-13H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZGOFICHUPWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(CC4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantylacetyl)phenylalanine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[4-(allyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4974624.png)
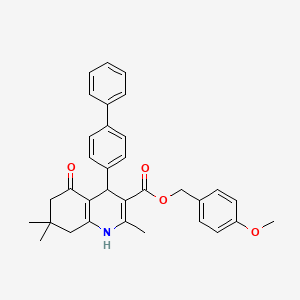
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4974631.png)
![2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid](/img/structure/B4974634.png)
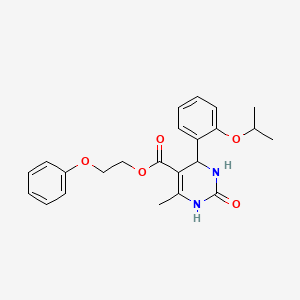
![2-({4-allyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4974648.png)
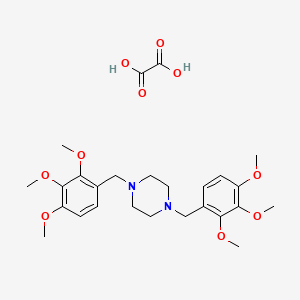
![N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4974668.png)
![{4-benzyl-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-piperidinyl}methanol](/img/structure/B4974681.png)
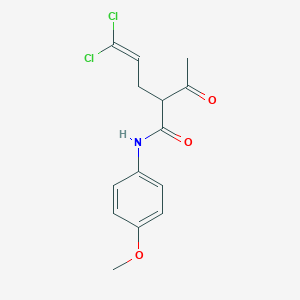
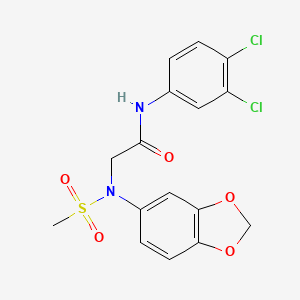
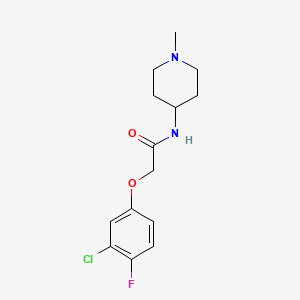
![N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B4974708.png)
![1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4974710.png)